molecular formula C12H18O5 B13456977 Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13456977
M. Wt: 242.27 g/mol
InChI Key: SMCWEGLEINVGRY-UHFFFAOYSA-N
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Description

Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic organic compound with a unique structure that includes an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable bicyclic precursor with acetic anhydride in the presence of a catalyst to introduce the acetyloxy group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific functional groups and the presence of an oxabicyclo[2.2.2]octane core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 1-(acetyloxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C12H18O5/c1-9(13)16-8-12-5-3-11(4-6-12,7-17-12)10(14)15-2/h3-8H2,1-2H3

InChI Key

SMCWEGLEINVGRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(CC1)(CO2)C(=O)OC

Origin of Product

United States

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